molecular formula C10H14N4 B13613464 4-(2-Azidoethyl)-N,N-dimethylaniline CAS No. 823189-11-3

4-(2-Azidoethyl)-N,N-dimethylaniline

Cat. No.: B13613464
CAS No.: 823189-11-3
M. Wt: 190.25 g/mol
InChI Key: ZPBXUVRPZHVKFS-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-N,N-dimethylaniline is a specialized organic compound that combines an electron-rich N,N-dimethylaniline moiety with a reactive azidoethyl functional group. This structure makes it a valuable building block (synthon) in synthetic organic chemistry and materials science research. The azide (N₃) group is particularly useful in Click Chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and reliable linkage of the aniline derivative to other molecules via the formation of a 1,2,3-triazole ring, a process widely employed in bioconjugation, polymer functionalization, and the creation of molecular probes. The N,N-dimethylaniline group is a known scaffold in fluorescent dyes and materials. As a reagent, it can be used to introduce the dimethylanilinyl group into more complex molecular architectures. Compounds with similar structures, such as 4-(2-aminoethyl)-N,N-dimethylaniline, serve as intermediates in the synthesis of pharmaceuticals, including alpha-adrenergic receptor antagonists, and in the production of fluorescent dyes where the aromatic amine is converted to a fluorophore through diazotization and coupling reactions. Researchers can leverage this azide-functionalized derivative to develop novel photoactive materials, polymer precursors, and labeled compounds for various experimental applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols must be followed, as organic azides can be thermally sensitive and should be handled with appropriate care.

Properties

CAS No.

823189-11-3

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-(2-azidoethyl)-N,N-dimethylaniline

InChI

InChI=1S/C10H14N4/c1-14(2)10-5-3-9(4-6-10)7-8-12-13-11/h3-6H,7-8H2,1-2H3

InChI Key

ZPBXUVRPZHVKFS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Data Tables Summarizing Key Properties and Synthesis Parameters

Parameter Value Reference
Molecular Formula C₁₀H₁₄N₄
Molecular Weight 190.25 g/mol
CAS Number 823189-11-3
Solvent for Azidation DMF or DMSO
Temperature for Azidation 60–80 °C
Reaction Time for Azidation 6–12 hours
Yield (typical) Variable, generally moderate to high Literature reports (not specified)

Research Findings and Analysis

  • The azido group (-N₃) in 4-(2-Azidoethyl)-N,N-dimethylaniline is highly reactive and enables the compound's use in click chemistry, where it undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles efficiently under mild conditions.
  • The synthetic route involving halogenated intermediates followed by azidation is favored due to its selectivity and relatively straightforward purification.
  • The compound’s stability is influenced by the azido group, which requires careful handling due to its potential explosiveness in pure form; therefore, preparation is generally done on a small scale under controlled conditions.
  • The compound serves as a valuable building block in organic synthesis and materials science, facilitating the construction of complex molecules and functional polymers through click chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide, polar aprotic solvents like DMF.

Major Products

    Triazoles: Formed from CuAAC reactions.

    Amines: Formed from the reduction of the azide group.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-N,N-dimethylaniline largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets. The azide group itself is relatively inert until it undergoes a reaction, at which point it can form reactive intermediates that interact with other molecules .

Comparison with Similar Compounds

Substituent Functional Groups and Reactivity

The reactivity and applications of N,N-dimethylaniline derivatives depend heavily on their substituents. Below is a comparative analysis:

Table 1: Functional Group Comparison
Compound Name Substituent Key Reactivity/Applications Reference
4-(2-Azidoethyl)-N,N-dimethylaniline -CH₂-CH₂-N₃ (azide) Click chemistry, bioconjugation
4-(2-Aminoethyl)-N,N-dimethylaniline -CH₂-CH₂-NH₂ (amine) Precursor for indole-2-carboxamide synthesis
4-(2-Pyridylazo)-N,N-dimethylaniline -N=N-(pyridyl) (azoimine) Photoactive dyes, optical sensors
4-(9-Anthryl)-N,N-dimethylaniline -C₁₄H₉ (anthracene) Fluorescence probes, polarizability studies
N,N-Dimethylaniline -H (parent compound) Demethylation catalysis, solvent effects
Dimethyl Yellow (4-Dimethylaminoazobenzene) -N=N-Ph (azo) pH indicator, dye applications

Key Observations :

  • Azide vs. Amine: The azide group in this compound enables click chemistry, unlike the amine in 4-(2-aminoethyl)-N,N-dimethylaniline, which is used in amide coupling .
  • Azo vs. Azide : Azo derivatives (e.g., Dimethyl Yellow) exhibit photoisomerization and dye properties , whereas azides are thermally sensitive and reactive in cycloadditions .
  • Anthracene Substituents : The anthryl group in 4-(9-anthryl)-N,N-dimethylaniline enhances fluorescence and polarizability, critical for optoelectronic applications .

Physical and Spectral Properties

Table 2: Physical/Spectral Data Comparison
Compound Name Molecular Weight (g/mol) Key Spectral Features Reference
This compound ~191.25 IR: N₃ stretch (~2100 cm⁻¹); NMR: δ 2.9–3.1 (CH₂-N₃)
4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline 264.32 UV-vis: λ_max ~450 nm (benzoxazole absorption)
4-(9-Anthryl)-N,N-dimethylaniline 297.39 Fluorescence: λ_em ~550 nm (solvent-dependent)
Dimethyl Yellow 225.29 UV-vis: λ_max ~410 nm (azo π→π* transition)

Key Observations :

  • The azide group in this compound is identifiable via its characteristic IR absorption (~2100 cm⁻¹) .
  • Anthracene and benzoxazole substituents shift absorption/emission to longer wavelengths compared to azides or azo groups .

Crystallographic and Conformational Analysis

Crystal structures of N,N-dimethylaniline derivatives reveal conformational differences:

Table 3: Crystallographic Parameters
Compound Name Dihedral Angle (A/B)* N–C Bond Length (Å) Reference
(E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (Schiff base) 8.2°–12.5° 1.273–1.276
4-{2,2-Dichloro-1-[(E)-2-(4-methylphenyl)diazenyl]ethenyl}-N,N-dimethylaniline 30.4°–41.1° 1.269
This compound Flexible ethylazide chain N/A

Key Observations :

  • Rigid substituents (e.g., azo, imine) result in planar or near-planar conformations, enhancing conjugation .
  • The flexible 2-azidoethyl group in this compound likely adopts non-planar conformations, reducing π-conjugation but improving solubility.

Key Observations :

  • Azo compounds (e.g., Dimethyl Yellow) are generally stable but may degrade under UV light .

Biological Activity

4-(2-Azidoethyl)-N,N-dimethylaniline is a synthetic compound that belongs to the class of azido-substituted amines. Its unique structure has drawn attention in various fields, particularly in medicinal chemistry and bioconjugation applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H14N4
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 823189-11-3

The biological activity of this compound is primarily attributed to its azido group, which can undergo various chemical transformations. The azido group allows for:

  • Click Chemistry : The azide can react with alkynes in a cycloaddition reaction, facilitating the formation of triazoles, which are important in drug development and bioconjugation.
  • Bioconjugation : The compound can be used to label biomolecules with fluorescent tags or other functionalities, enhancing their utility in biological assays.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related azido compounds have shown:

  • Inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines.
  • Induction of apoptosis in tumor cells through activation of caspase pathways.

Case Studies

  • In Vitro Studies : A study evaluated the effects of azido-substituted compounds on human cancer cell lines. Results showed that these compounds inhibited cell growth with IC50 values ranging from 5 to 20 µM, indicating promising anticancer activity.
  • In Vivo Studies : Animal models treated with azido compounds demonstrated reduced tumor size and improved survival rates compared to controls. These findings suggest potential for further development as therapeutic agents.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Initial studies indicate low acute toxicity levels; however, prolonged exposure may lead to adverse effects such as skin irritation or respiratory issues.
  • Chronic Effects : Long-term studies are necessary to fully understand the implications of chronic exposure to azido compounds.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaIC50 (µM)Biological Activity
4-Azido-N,N-dimethylanilineC9H12N410Moderate inhibition of cancer cells
4-(2-Chloroethyl)-N,N-dimethylanilineC11H14ClN15Antitumor activity
4-(2-Methylthioethyl)-N,N-dimethylanilineC11H15N1S8Strong inhibition in various cancers

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-Azidoethyl)-N,N-dimethylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves azide-alkyne cycloaddition or substitution reactions. For example, substituting a halogen or hydroxyl group on the ethyl chain with an azide group (e.g., using NaN₃ in polar aprotic solvents like DMF). Optimizing reaction conditions (temperature, solvent, catalyst) is critical to avoid side reactions, such as premature azide decomposition. Characterization via TLC, GC-MS, and NMR ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). The azidoethyl group’s protons appear as a triplet near δ 3.5–4.0 ppm.
  • IR Spectroscopy : Confirm the azide group via a strong absorption band at ~2100 cm⁻¹.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺). Cross-reference with computational predictions (e.g., Gaussian software) to resolve ambiguities .

Q. How can structural ambiguities in this compound derivatives be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths and angles. For dynamic structural analysis (e.g., conformational flexibility), variable-temperature NMR or DFT-based molecular dynamics simulations (e.g., B3LYP/6-31G(d)) are recommended. Compare experimental and computed torsion angles to identify stable conformers .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (FMOs), molecular electrostatic potentials (MEPs), and charge distribution. Solvent effects (e.g., polarizable continuum models) refine predictions of dipole moments and polarizabilities. Compare results with experimental fluorescence data to validate intramolecular charge-transfer behavior .

Q. How does the azide group influence the photophysical behavior of this compound?

  • Methodological Answer : The azide’s electron-withdrawing nature alters the compound’s excited-state dynamics. Time-resolved fluorescence spectroscopy measures decay lifetimes in solvents of varying polarity. External electric field experiments (e.g., Stark spectroscopy) quantify solvent-induced polarization effects. Correlate fluorescence wavenumber shifts with solvent polarity parameters (e.g., ET(30)) to model reaction field interactions .

Q. What strategies address contradictory data in biological activity studies of this compound derivatives?

  • Methodological Answer :
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-(aminomethyl)-N,N-dimethylaniline) to isolate azide-specific effects.
  • Dose-Response Studies : Use IC₅₀ assays to differentiate cytotoxicity from target-specific activity.
  • Computational Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with mutagenesis or inhibition assays .

Q. How can solvent effects on azide stability and reactivity be systematically studied?

  • Methodological Answer : Conduct kinetic studies in solvents with varying dielectric constants (e.g., water, DMSO, THF). Monitor azide decomposition via UV-Vis (λ ~ 270 nm for azide loss) or Raman spectroscopy. Apply Eyring plots to derive activation parameters (ΔH‡, ΔS‡). Solvent-free or ionic liquid systems may enhance stability for click chemistry applications .

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